N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide
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Overview
Description
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide is a complex organic compound with a molecular formula of C21H22Cl3N5O2S . This compound is notable for its unique structure, which includes a trichloroethyl group and a carbamothioyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves multiple steps. One common synthetic route starts with the reaction of 4-acetylaminophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide: This compound has a similar structure but includes a butoxy group instead of a trichloroethyl group.
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide: This compound features an iodine atom in place of the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19Cl3N4O2S |
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Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-11-4-3-5-13(10-11)16(28)25-17(19(20,21)22)26-18(29)24-15-8-6-14(7-9-15)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI Key |
GRLPTCUOQVXKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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